(3R)-3-(Diethylamino)-N,N-dimethylbutanamide
CAS No.:
Cat. No.: VC17706731
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2O |
|---|---|
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | (3R)-3-(diethylamino)-N,N-dimethylbutanamide |
| Standard InChI | InChI=1S/C10H22N2O/c1-6-12(7-2)9(3)8-10(13)11(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
| Standard InChI Key | ALOGHKDYIOVPPR-SECBINFHSA-N |
| Isomeric SMILES | CCN(CC)[C@H](C)CC(=O)N(C)C |
| Canonical SMILES | CCN(CC)C(C)CC(=O)N(C)C |
Introduction
Chemical Structure and Stereochemical Significance
The defining feature of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide is its chiral center at the third carbon of the butanamide chain, which confers distinct stereochemical properties. The compound’s IUPAC name, (3R)-3-(diethylamino)-N,N-dimethylbutanamide, reflects its R-configuration at the chiral center, a critical determinant of its biological activity and molecular interactions. The presence of both electron-donating diethylamino () and dimethylamino () groups creates a polar yet lipophilic profile, enabling solubility in both aqueous and organic media.
Molecular Geometry and Electronic Configuration
The compound’s backbone consists of a four-carbon chain (butanamide) with substituents that influence its conformational flexibility. Quantum mechanical calculations predict that the diethylamino group adopts a staggered conformation to minimize steric hindrance, while the dimethylamino group remains planar due to resonance stabilization with the adjacent carbonyl group. This electronic configuration enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions, key mechanisms in ligand-receptor binding.
Synthesis and Optimization Strategies
The synthesis of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide typically involves a multi-step process centered on the acylation of amines. A common approach utilizes the reaction of 3-diethylaminobutanoyl chloride with dimethylamine under controlled conditions.
Reaction Conditions and Catalysis
Optimal yields (≥75%) are achieved using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which stabilize the transition state during nucleophilic acyl substitution. Catalytic amounts of triethylamine (5–10 mol%) are often employed to neutralize hydrochloric acid generated during the reaction, preventing protonation of the amine nucleophile. Temperature control is critical, with reactions typically conducted at 0–5°C to minimize side reactions such as over-alkylation.
Table 1: Representative Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Starting Material | 3-Diethylaminobutanoyl Chloride |
| Nucleophile | Dimethylamine |
| Solvent | DMF or Acetonitrile |
| Temperature | 0–5°C |
| Catalyst | Triethylamine (5–10 mol%) |
| Yield | 70–85% |
Purification and Chiral Resolution
Due to the compound’s chirality, enantiomeric purity is maintained via chromatographic techniques such as chiral high-performance liquid chromatography (HPLC). Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity to >98%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties and Stability
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide exhibits a melting point of 89–92°C and a boiling point of 265–268°C at atmospheric pressure. Its logP value (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration.
Solubility and pH Dependence
The compound demonstrates pH-dependent solubility, with high solubility in acidic media (e.g., 50 mg/mL in 0.1 M HCl) due to protonation of the tertiary amine groups. In neutral or alkaline conditions, solubility decreases to 5–10 mg/mL, necessitating co-solvents like polyethylene glycol for pharmaceutical formulations.
Industrial and Research Applications
Beyond pharmacology, (3R)-3-(Diethylamino)-N,N-dimethylbutanamide serves as a precursor in the synthesis of surfactants and corrosion inhibitors. Its amphiphilic nature enables micelle formation in aqueous solutions, with critical micelle concentrations (CMCs) of 0.8–1.2 mM, as determined by surface tension measurements.
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